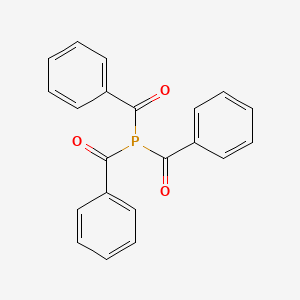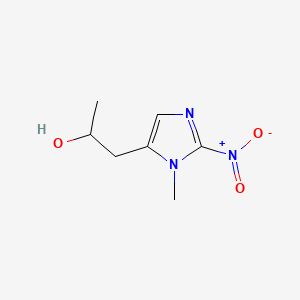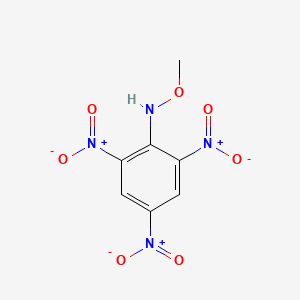
Benzenamine, N-methoxy-2,4,6-trinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-methoxy-2,4,6-trinitro- is an aromatic compound characterized by the presence of three nitro groups and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-methoxy-2,4,6-trinitro- typically involves nitration reactions. The starting material, benzenamine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction is carried out in specialized reactors designed to handle the exothermic nature of nitration reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Benzenamine, N-methoxy-2,4,6-trinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or other strong nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield Benzenamine derivatives with amino groups .
Scientific Research Applications
Benzenamine, N-methoxy-2,4,6-trinitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-methoxy-2,4,6-trinitro- involves its interaction with molecular targets and pathways within biological systems. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with cellular components. The compound can induce apoptosis in cancer cells by modulating the expression of proteins involved in the apoptotic pathway, such as Bax and Bcl-2 .
Comparison with Similar Compounds
- Benzenamine, 2-methoxy-4-nitro-
- Benzenamine, 2,4,6-trinitro-
- Benzenamine, 4-(6-methyl-2-benzothiazolyl)-
- Benzenamine, 2-methoxy-N-methyl-N,4,6-trinitro-
Comparison: Benzenamine, N-methoxy-2,4,6-trinitro- is unique due to the presence of both methoxy and multiple nitro groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
24914-56-5 |
|---|---|
Molecular Formula |
C7H6N4O7 |
Molecular Weight |
258.15 g/mol |
IUPAC Name |
N-methoxy-2,4,6-trinitroaniline |
InChI |
InChI=1S/C7H6N4O7/c1-18-8-7-5(10(14)15)2-4(9(12)13)3-6(7)11(16)17/h2-3,8H,1H3 |
InChI Key |
GBMUNAANJYFKPE-UHFFFAOYSA-N |
Canonical SMILES |
CONC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Bis[3-(triethylsilyl)propyl]urea](/img/structure/B14693819.png)

![7-[2-(diethylamino)ethoxy]-2H-chromen-2-one](/img/structure/B14693833.png)
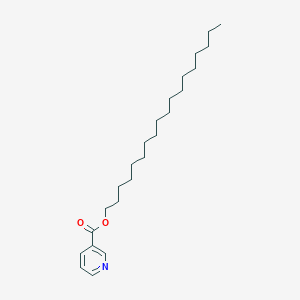
![9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione](/img/structure/B14693847.png)
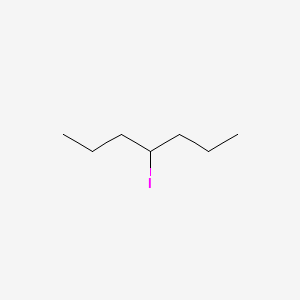

![(5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14693874.png)
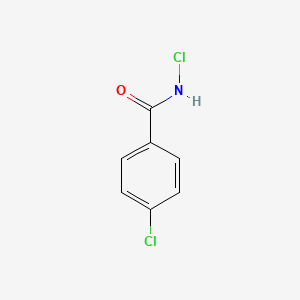
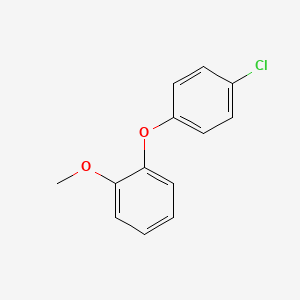
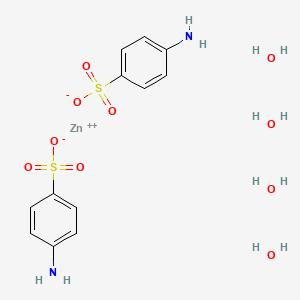
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine)](/img/structure/B14693902.png)
